An In-depth Technical Guide to Hydroxy Tolbutamide-d9: Chemical Properties and Stability
An In-depth Technical Guide to Hydroxy Tolbutamide-d9: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Hydroxy Tolbutamide-d9, a deuterated analog of a primary metabolite of Tolbutamide. This document is intended to serve as a critical resource for professionals in drug metabolism, pharmacokinetics, and bioanalytical sciences, offering detailed data, experimental insights, and visual representations of key processes.
Core Chemical Properties
Hydroxy Tolbutamide-d9 is the deuterium-labeled version of 4-Hydroxytolbutamide, which is a metabolite of the first-generation sulfonylurea oral antidiabetic drug, Tolbutamide.[1] The incorporation of nine deuterium atoms into the butyl group provides a stable, heavy-isotope-labeled internal standard crucial for quantitative bioanalysis by mass spectrometry.[1]
The physical and chemical properties of Hydroxy Tolbutamide-d9 are summarized below.
| Property | Value |
| Chemical Name | 1-[4-(hydroxymethyl)phenyl]sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea[2] |
| Molecular Formula | C₁₂H₉D₉N₂O₄S[1][3] |
| Molecular Weight | 295.40 g/mol [1][3] |
| CAS Number | 1185112-19-9[1][3] |
| Unlabeled CAS | 5719-85-7[1][4] |
| Appearance | White to Off-White Solid[1][3] |
| Melting Point | 100-103°C[3][5][6] |
| Solubility | Slightly soluble in Methanol[3][5]; Soluble in Ethanol (12 mg/mL with ultrasonic and warming)[1] |
Stability and Storage
Proper handling and storage are paramount to maintaining the integrity of Hydroxy Tolbutamide-d9. The compound is stable under recommended storage conditions.[4]
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Incompatibilities : Avoid strong oxidizing agents, strong acids, and strong alkalis.[4][7] Hazardous Decomposition : Under fire conditions, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides, and sulphur oxides.[4]
Metabolic Pathway of Tolbutamide
Tolbutamide is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP2C9 and to a lesser extent CYP2C8.[1][8][9] The principal metabolic pathway involves the oxidation of the p-methyl group to a hydroxymethyl group, forming 4-Hydroxytolbutamide. This active metabolite can be further oxidized to the inactive 1-butyl-3-p-carboxyphenylsulfonylurea (Carboxytolbutamide).[9][10][11]
Metabolic conversion of Tolbutamide in the liver.
Experimental Protocols
Bioanalytical Quantification using LC-MS/MS
Hydroxy Tolbutamide-d9 is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Hydroxy Tolbutamide in biological matrices like plasma and urine.[1] The use of a SIL-IS is the most effective strategy to mitigate matrix effects, which can suppress or enhance analyte ionization and compromise assay accuracy.[9]
Objective: To determine the concentration of Hydroxy Tolbutamide in a biological sample.
Methodology:
-
Sample Preparation:
-
A known concentration of the internal standard (Hydroxy Tolbutamide-d9) is spiked into the biological sample (e.g., plasma, urine).
-
Proteins are precipitated using a solvent like acetonitrile.
-
The sample is centrifuged, and the supernatant is collected.
-
A one-step liquid-liquid extraction may be performed using a solvent such as tertiary-butyl methyl ether.[12]
-
-
Chromatographic Separation:
-
The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system.
-
Separation is typically achieved on a C18 reverse-phase column.[13]
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is used to separate the analyte from other matrix components.[12][13]
-
-
Mass Spectrometric Detection:
-
The HPLC eluent is introduced into a tandem mass spectrometer (MS/MS).
-
Detection is performed using Multiple Reaction Monitoring (MRM) in electrospray ionization (ESI) mode.[9]
-
Specific precursor-to-product ion transitions are monitored for both the analyte (Hydroxy Tolbutamide) and the internal standard (Hydroxy Tolbutamide-d9).
-
The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of the analyte in the original sample by referencing a calibration curve.
-
Bioanalytical workflow for quantifying Hydroxytolbutamide.
Role in Drug Development
The use of deuterated compounds like Hydroxy Tolbutamide-d9 is a cornerstone of modern drug development, particularly in establishing the pharmacokinetic and metabolic profiles of new chemical entities.
Key Applications:
-
Internal Standard: Serves as a reliable internal standard for quantitative analysis in various in vitro and in vivo studies.[1]
-
Metabolite Identification: Used as a reference standard to confirm the identity of metabolites in complex biological matrices.
-
Pharmacokinetic Studies: Enables precise measurement of metabolite concentrations over time, which is essential for developing accurate pharmacokinetic models. Deuteration has gained attention for its potential to affect the pharmacokinetic and metabolic profiles of drugs.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hydroxy Tolbutamide-d9 | CAS 1185112-19-9 | LGC Standards [lgcstandards.com]
- 3. HYDROXY TOLBUTAMIDE-D9 CAS#: 1185112-19-9 [amp.chemicalbook.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. HYDROXY TOLBUTAMIDE-D9 CAS#: 1185112-19-9 [m.chemicalbook.com]
- 6. HYDROXY TOLBUTAMIDE-D9 | 1185112-19-9 [amp.chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. youtube.com [youtube.com]
- 9. Hydroxy Tolbutamide-d9 | 1185112-19-9 | Benchchem [benchchem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. drugs.com [drugs.com]
- 12. Quantitative determination of tolbutamide and its metabolites in human plasma and urine by high-performance liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
